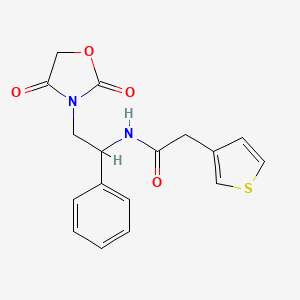

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide

Description

N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide is a structurally complex molecule featuring a 2,4-dioxooxazolidin-3-yl heterocyclic ring, a phenylethyl group, and a thiophen-3-yl acetamide moiety.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-15(8-12-6-7-24-11-12)18-14(13-4-2-1-3-5-13)9-19-16(21)10-23-17(19)22/h1-7,11,14H,8-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCJGCODGNMJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidinone ring, followed by the introduction of the phenylethyl group and the thiophene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide is being investigated for its potential as a therapeutic agent. Its structural features suggest it may possess various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent.

- Anticancer Potential : The compound's ability to interact with specific molecular targets within cells suggests it could inhibit cancer cell growth or induce apoptosis.

- Anti-inflammatory Effects : The unique structure might allow it to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Biological Studies

Research into the biological interactions of this compound has focused on:

- Enzyme Inhibition : Studies are being conducted to determine how the compound interacts with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : The compound's effects on cellular receptors are under investigation to understand its mechanism of action and therapeutic potential.

Chemical Biology

In chemical biology, this compound serves as a valuable probe for studying biochemical pathways:

- Pathway Analysis : Researchers utilize the compound to dissect molecular interactions within cells, helping to elucidate complex signaling pathways.

- Target Identification : The ability of the compound to bind to specific proteins aids in identifying new drug targets and understanding disease mechanisms.

Industrial Applications

Beyond medicinal uses, this compound shows promise in industrial applications:

- Material Development : Its unique chemical properties make it suitable for developing new materials such as polymers or coatings with desired characteristics.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Table 1: Heterocyclic Core Comparison

Substituent Variations

Acetamide Side Chain Modifications

- Thiophene vs. Phenyl/Naphthalene : The target compound’s thiophen-3-yl group contrasts with phenyl or naphthalene substituents in analogs (e.g., N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(naphthalen-1-yl)acetamide, ). Thiophene’s electron-rich sulfur atom may improve binding to metalloenzymes or aromatic receptors compared to purely hydrocarbon aryl groups .

- Sulfamoylphenyl vs. Simple Phenyl: Quinazolinone derivatives in include sulfamoylphenyl groups, which introduce sulfonamide moieties capable of hydrogen bonding and enhancing solubility, unlike the target compound’s unsubstituted phenyl group .

Phenylethyl Group Positioning

The phenylethyl group in the target compound is analogous to substituents in N-[1-(((4-(3,4-dichlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide ().

Table 2: Substituent Effects on Physicochemical Properties

Pharmacological and Functional Insights

- Antimicrobial Activity: Thiazolidinone and thiophene analogs () exhibit antimicrobial properties, likely due to sulfur-containing heterocycles disrupting bacterial membranes or enzymes .

- Analgesic Potential: Pyrazole-thiazole hybrids () and benzothiazole derivatives () show analgesic activity, possibly mediated by COX-2 inhibition or neurotransmitter modulation .

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anti-inflammatory properties, cytotoxicity against cancer cell lines, and possible mechanisms of action.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Oxazolidinone ring : Contributes to the compound's biological activity.

- Phenylethyl group : Enhances interaction with biological targets.

- Thiophene moiety : Imparts additional pharmacological properties.

The molecular formula is with a molecular weight of approximately 344.38 g/mol .

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It may inhibit enzymes involved in inflammatory pathways, which suggests potential therapeutic applications in treating inflammatory diseases .

2. Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound possesses notable cytotoxic activity against various cancer cell lines. For instance, it has been tested against the HCT-116 colorectal cancer cell line with promising results. The following table summarizes the IC50 values of related compounds for comparison:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound 3c | 1.184 ± 0.06 |

| Compound 3e | 3.403 ± 0.18 |

| Cabozantinib | 16.350 ± 0.86 |

The above data indicates that derivatives of similar structures exhibit varying degrees of cytotoxicity, with some compounds showing superior activity compared to established drugs like cabozantinib .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Tyrosine Kinases : The compound may interact with specific tyrosine kinases, disrupting signaling pathways critical for cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental setups:

- Cell Viability Assays : this compound was tested on HCT116 cells, showing significant reductions in cell viability at specific concentrations.

- Enzyme Inhibition Studies : The compound's ability to inhibit key enzymes involved in tumor progression was evaluated, revealing promising inhibitory effects comparable to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.